molecular formula C23H17ClN2O2S B2969415 4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine CAS No. 306980-56-3

4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine

Cat. No.: B2969415
CAS No.: 306980-56-3
M. Wt: 420.91
InChI Key: HCPSNFDUENPLSU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine typically involves multi-step reactions. One common synthetic route includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The preparation of the compound involves the use of boron reagents, which are tailored for specific coupling conditions .

Chemical Reactions Analysis

4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications in various fields of research.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2S/c24-18-11-13-21(14-12-18)29(27)16-19-15-22(28-20-9-5-2-6-10-20)26-23(25-19)17-7-3-1-4-8-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPSNFDUENPLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC=C3)CS(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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